molecular formula C22H21ClN4O3S B2947613 2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-89-9

2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2947613
CAS No.: 894025-89-9
M. Wt: 456.95
InChI Key: VOFLHEBBWKCCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole moiety linked to a 3,4-dimethoxyphenyl group. The ethyl spacer between the thiazolo-triazole and acetamide groups may influence molecular flexibility and binding interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-29-18-8-5-15(12-19(18)30-2)21-25-22-27(26-21)17(13-31-22)9-10-24-20(28)11-14-3-6-16(23)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFLHEBBWKCCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a variety of biological activities. The specific activities of this compound are summarized below.

Anticancer Activity

The compound's triazole and thiazole moieties are known for their anticancer properties. In particular, fused triazoles have been shown to inhibit Bcl-2 protein expression in cancer cells. A study reported that a closely related compound exhibited IC50 values between 0.31–0.7 µM against Bcl-2-expressing human cancer cell lines . This suggests that the compound may also possess similar anticancer properties.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Indole-based TriazoleBcl-2 positive cells0.31 - 0.7
Indole-based TriazoleJurkat (Bcl-2 negative)>10

Anti-inflammatory Activity

Compounds similar to the one have been studied for their anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit pro-inflammatory markers such as iNOS and COX-2 in vitro . While direct studies on this specific compound are lacking, the presence of the thiazole unit suggests potential anti-inflammatory activity.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis and testing of various triazole derivatives against bacterial strains. The results indicated that modifications in the aromatic rings significantly affected antimicrobial potency .
  • Anticancer Mechanisms : Another research article focused on the design of triazole-thiadiazole compounds that selectively inhibited Bcl-2 in cancer cell lines. The findings suggest that structural variations can lead to enhanced selectivity and potency against cancer cells .

Comparison with Similar Compounds

Structural Features :

  • Core : 1,2,3-triazole ring substituted with a naphthalenyloxy-methyl group.
  • Acetamide linkage : Directly attached to a 4-chlorophenyl group.
  • Key differences : Lacks the thiazolo-triazole core but shares the acetamide-4-chlorophenyl motif.

Synthesis : Prepared via 1,3-dipolar cycloaddition between azide 5m and alkyne 2a, yielding a triazole ring .

Spectroscopic Data :

  • IR : Strong C=O stretch at 1678 cm⁻¹, NH stretch at 3291 cm⁻¹, and C–Cl vibration at 785 cm⁻¹ .
  • HRMS : [M + H]+ observed at 393.1112 (calculated: 393.1118) .

N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)

Structural Features :

  • Core: 1,2,3-triazole linked to a nitroquinoxaline group and a thiazole ring.
  • Acetamide linkage : Attached to a 4-nitrophenyl-substituted thiazole.

Synthesis : Synthesized via Cu(I)-catalyzed click chemistry between azide and alkyne precursors, using CuSO₄·5H₂O and sodium ascorbate .

Comparison: Unlike the target compound, 11g incorporates a nitroquinoxaline group, which may enhance π-stacking interactions.

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Structural Features :

  • Core : 1,2,4-triazole substituted with bromophenyl and pyridinyl groups.
  • Acetamide linkage : Includes a thioether bridge and 4-chlorophenyl group.

Comparison : The thioether bridge and bromophenyl group introduce distinct electronic and steric effects compared to the target’s thiazolo-triazole and dimethoxyphenyl groups. The pyridinyl moiety may enhance metal-coordination capabilities .

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Structural Features :

  • Core : 1,2,4-triazolo-pyridazine fused ring.
  • Acetamide linkage : Substituted with 4-ethoxyphenyl and pyridazine groups.

Data Tables

Table 2: Spectroscopic Data Highlights

Compound IR (cm⁻¹) HRMS ([M + H]+) Reference
6m 1678 (C=O), 785 (C–Cl) Observed: 393.1112; Calc: 393.1118
Target Compound Not provided Not provided N/A
11g Not provided Not provided

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) may increase metabolic resistance but reduce solubility. Methoxy and ethoxy groups (electron-donating) could improve solubility but may undergo demethylation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.